Hexamethonium tartrate

Description

Sympathetic Nervous System Investigations

Hexamethonium (B1218175) tartrate has been widely employed to elucidate the role of the sympathetic nervous system in cardiovascular control and other physiological processes. By blocking sympathetic ganglia, researchers can observe the effects of removing sympathetic outflow to various organs.

The administration of hexamethonium allows for the characterization of basal sympathetic tone and its contribution to physiological parameters like blood pressure. In experimental models, the reduction in a given parameter following hexamethonium administration is often used to quantify the level of sympathetic support to that function. For instance, in conscious rats, the degree of blood pressure reduction following hexamethonium injection is used to evaluate basal sympathetic nerve activity. nih.govspandidos-publications.com Studies in animal models of hypertension, such as the spontaneously hypertensive rat (SHR), have utilized hexamethonium to demonstrate an enhanced sympathetic activity compared to their normotensive counterparts. nih.govspandidos-publications.com

In a study involving a rat model of brainstem lesions mimicking fatal enterovirus 71 encephalitis, early treatment with hexamethonium was shown to attenuate the acute and excessive release of catecholamines. This intervention prevented subsequent cardiac dysfunction and pulmonary edema, highlighting the compound's utility in studying conditions involving sympathetic hyperactivity. nih.gov

Hexamethonium is a critical tool in studies focusing on the modulation of renal sympathetic nerve activity (RSNA). Direct measurement of RSNA in anesthetized animals allows for the investigation of central nervous system mechanisms that regulate sympathetic outflow to the kidneys. nih.gov In such experimental setups, hexamethonium is often administered at the end of the experiment to confirm that the recorded signals are indeed post-ganglionic sympathetic nerve activity; the signal that persists after its administration is considered noise. nih.govfrontiersin.org

Research in spontaneously hypertensive rats (SHRs) has demonstrated that intravenous injection of hexamethonium significantly reduces RSNA, mean arterial pressure (MAP), and heart rate (HR). nih.govspandidos-publications.com Notably, higher doses of hexamethonium produced a greater reduction in RSNA and MAP in SHRs compared to normotensive Wistar rats, suggesting an elevated sympathetic tone in the hypertensive animals. nih.govspandidos-publications.com There is a significant positive correlation between the changes in RSNA and MAP in response to hexamethonium, indicating that alterations in MAP following its administration can be used to evaluate basal sympathetic nerve activity. nih.gov

Table 1: Effect of Hexamethonium on Renal Sympathetic Nerve Activity (RSNA) and Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR) vs. Wistar Rats

| Parameter | Animal Model | Effect of Hexamethonium | Key Finding | Citation |

|---|---|---|---|---|

| RSNA | SHR and Wistar Rats | Significant reduction | Greater reduction in SHR at higher doses | nih.govspandidos-publications.com |

| MAP | SHR and Wistar Rats | Significant reduction | Greater reduction in SHR at higher doses | nih.govspandidos-publications.com |

| Heart Rate (HR) | SHR and Wistar Rats | Significant reduction | No significant difference between strains at lower doses | nih.gov |

Hexamethonium has also been utilized in the evaluation of lumbar sympathetic nerve activity (LSNA), which is important for understanding sympathetic control of the hind limbs and pelvic organs. In studies investigating the role of endogenous angiotensin II in maintaining sympathetic nerve activity, hexamethonium is used at the end of experiments to eliminate efferent nerve activity, thereby allowing for the quantification of the noise level in the LSNA recordings. physiology.org The net LSNA is then calculated by subtracting this noise from the integrated nerve activity. physiology.org

Research on lumbar sympathetic blocks (LSBs) for chronic lower extremity pain suggests that the therapeutic benefit may be mediated by a decrease in sympathetic tone, leading to vasodilation. researchgate.net While not directly using hexamethonium, this research aligns with the principle of sympathetic blockade demonstrated by the compound.

Parasympathetic Nervous System Investigations

The non-selective nature of hexamethonium also allows for the investigation of the parasympathetic nervous system's role in physiological regulation. wikipedia.orgwikipedia.org

By blocking both sympathetic and parasympathetic ganglia, the resulting physiological changes can be analyzed to infer the dominant autonomic tone in a particular organ system. wikipedia.org For example, in the gastrointestinal tract, hexamethonium produces gastric hypotonicity and reduces the secretion of gastric fluid and acid, effects that are largely attributable to the blockade of parasympathetic input. rsna.org

In conscious sheep, hexamethonium has been used as a probe to assess the involvement of the autonomic nervous system in upper gastrointestinal functions. nih.gov These studies have shown that hexamethonium inhibits cyclical contractions of the reticulo-rumen and abomasal motility to a greater extent than gastric acid secretion, suggesting a significant parasympathetic influence on these functions. nih.gov In studies on nonhuman primates, the administration of hexamethonium, in conjunction with more selective blockers like methylatropine (B1217387) (a muscarinic antagonist) and propranolol (B1214883) (a beta-blocker), has helped to delineate the relative contributions of the sympathetic and parasympathetic systems to cardiovascular control. sci-hub.se Such studies have indicated a high sympathetic tone and low parasympathetic tone in resting Macaca fascicularis. sci-hub.se

Integrative Cardiovascular System Research

Hexamethonium's profound effects on both divisions of the autonomic nervous system make it a valuable tool in integrative cardiovascular research, helping to unravel the complex interplay between sympathetic and parasympathetic control of the heart and vasculature. nih.gov

In animal studies, sympathetic blockade with hexamethonium has been shown to increase total vascular volume, leading to decreased venous return and right ventricular output. physiology.org This demonstrates the role of the sympathetic nervous system in regulating not just arteriolar tone but also the capacitance of the vascular system. physiology.org In studies on dogs, hexamethonium administration led to a marked reduction in coronary blood flow without a corresponding reduction in coronary vascular resistance in anesthetized animals, highlighting complex species- and condition-specific responses. ahajournals.org

Research using hexamethonium has also provided insights into cerebral blood flow regulation. In a model of moderate cerebral ischemia in spontaneously hypertensive rats, hexamethonium caused vasodilation and a slight increase in blood flow in the cortex, thalamic region, and brain stem, which was associated with improved cerebral function as indicated by normalized somatosensory evoked potentials. nih.gov

Table 2: Integrative Cardiovascular Effects of Hexamethonium in Research Models

| Cardiovascular Parameter | Research Model | Observed Effect of Hexamethonium | Citation |

|---|---|---|---|

| Total Vascular Volume | Dogs | Increased (mean 15%) | physiology.org |

| Venous Return | Dogs | Decreased | physiology.org |

| Cardiac Output | Dogs | Decreased | physiology.orgahajournals.org |

| Coronary Blood Flow | Dogs (anesthetized) | Marked reduction | ahajournals.org |

| Cerebral Blood Flow | Spontaneously Hypertensive Rats (with ischemia) | Slight increase | nih.gov |

Properties

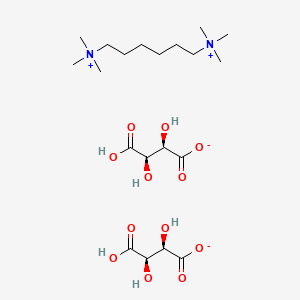

IUPAC Name |

(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N2.2C4H6O6/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*5-1(3(7)8)2(6)4(9)10/h7-12H2,1-6H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKYPSXTNBQAJW-WBPXWQEISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-26-4 (Parent) | |

| Record name | Hexamethonium tartrate [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2079-78-9 | |

| Record name | Hexamethonium tartrate [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethonium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHONIUM TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U6FTZ422J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Hexamethonium Tartrate Action

Antagonism of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Hexamethonium (B1218175) acts as a non-depolarizing ganglionic blocker by antagonizing nAChRs located in the sympathetic and parasympathetic ganglia. wikipedia.org This action interferes with the transmission of outgoing signals from presynaptic to postsynaptic cells within these systems. wikipedia.org

Non-Competitive Pore Blockade of nAChR Ion Channels

The primary mechanism of action for hexamethonium at the nAChR is the blockade of the ion pore itself, rather than competing with acetylcholine for its binding site. wikipedia.org This is a form of non-competitive antagonism, where the antagonist binds to a site distinct from the agonist binding site to prevent receptor activation or block the function of the channel. windows.net This interaction can involve specific residues within the mouth or lumen of the pore, effectively occluding the ion channel. windows.net Research on rat phrenic nerve/hemidiaphragm preparations has shown that hexamethonium decreases the time constant of decay for both endplate currents and miniature endplate currents, which is indicative of an endplate ion channel block. nih.gov

Distinguishing Hexamethonium Tartrate from Orthosteric Ligand Competition

Hexamethonium's mechanism is distinct from orthosteric ligand competition, where a drug directly competes with the endogenous ligand (in this case, acetylcholine) for the same binding site on the receptor. wikipedia.orgwikipedia.org While competitive antagonists bind to the same site as the agonist, hexamethonium binds to a different site located within the ion channel pore. wikipedia.orgconicet.gov.ar This non-competitive action means that even when acetylcholine binds to its receptor, the ion channel remains blocked by hexamethonium, preventing ion flow. wikipedia.orgwindows.net

Modulation of Ion Channel Function Beyond nAChRs

While the primary target of hexamethonium is the nAChR, studies have revealed its influence on other ion channels, specifically Ca2+-activated potassium channels.

Influence on Ca2+-Activated Potassium Channels

Research has demonstrated that hexamethonium can block Ca2+-activated K+ channels. nih.gov In studies on sympathetic ganglion cells, high concentrations of hexamethonium were found to reduce the Ca2+-sensitive component of the after-hyperpolarization that follows a spike in a dose-dependent manner. nih.gov This effect is similar to that of apamin, a known blocker of small-conductance Ca2+-activated K+ channels (SK channels). nih.govrndsystems.com However, other research on rat motor nerve terminals suggests that the ability of hexamethonium to augment neurotransmitter release is not due to the inhibition of Ca2+-activated K+-channels. nih.gov

Research Applications in Autonomic Nervous System Physiology

Integrative Cardiovascular System Research

Elucidation of Blood Pressure Homeostasis Mechanisms

Hexamethonium (B1218175) has been instrumental in studies aimed at understanding the neural control of blood pressure. By blocking autonomic ganglia, it effectively removes the influence of both the sympathetic and parasympathetic nervous systems on the vasculature and the heart, allowing researchers to study the underlying mechanisms of blood pressure regulation.

Intravenous administration of hexamethonium is known to cause a significant reduction in systemic arterial blood pressure in both normotensive and hypertensive subjects. ahajournals.org This effect is a cornerstone of its use in research. Studies in spontaneously hypertensive rats (SHRs) have demonstrated that hexamethonium significantly reduces mean arterial pressure (MAP). nih.gov Interestingly, at higher doses, the reduction in MAP was greater in SHRs compared to normotensive Wistar rats, suggesting an enhanced sympathetic activity in the hypertensive model. nih.gov There is a significant positive correlation between the reduction in renal sympathetic nerve activity (RSNA) and the fall in MAP following hexamethonium injection, indicating that the change in blood pressure in response to the drug can be used to evaluate basal sympathetic tone. nih.gov

Further research in a canine model of obesity-induced hypertension revealed that hexamethonium reduced blood pressure in obese dogs but not in the lean control group, pointing to an autonomic mechanism for the elevated blood pressure in the obese state. nih.gov In freely moving rats, hexamethonium administration also resulted in a drop in blood pressure. frontiersin.org The concept of blood pressure homeostasis involves a complex interplay of neural and hormonal factors aimed at maintaining a stable internal environment. dynapulse.com Hexamethonium has been used in this context to dissect the contribution of the autonomic nervous system to the long-term regulation of blood pressure. nih.gov

Table 1: Effect of Hexamethonium on Mean Arterial Pressure (MAP) in Various Research Models

| Subject | Condition | Effect of Hexamethonium on MAP | Reference |

|---|---|---|---|

| Humans | Normotensive & Hypertensive | Significant reduction | ahajournals.org |

| Spontaneously Hypertensive Rats (SHRs) | Anesthetized | Significant reduction; greater than in normotensive rats at high doses | nih.gov |

| Wistar Rats | Anesthetized | Significant reduction | nih.gov |

| Dogs | Obese | 20 +/- 4 mmHg reduction | nih.gov |

| Dogs | Lean (Control) | No significant reduction (9 +/- 6 mmHg) | nih.gov |

| Rats | Freely Moving | Lowered mean BP | frontiersin.org |

Examination of Heart Rate Control Mechanisms

The autonomic nervous system exerts dual control over heart rate, with sympathetic stimulation increasing it and parasympathetic (vagal) stimulation decreasing it. Hexamethonium, by blocking both inputs at the ganglionic level, allows for the investigation of the prevailing autonomic tone to the heart.

In studies with anesthetized Wistar rats and spontaneously hypertensive rats (SHRs), intravenous hexamethonium significantly reduced heart rate in both groups. nih.gov This suggests that, under the conditions of the experiment, there was a dominant sympathetic tone maintaining the heart rate. In contrast, a study on freely moving rats found that hexamethonium did not significantly affect the mean heart rate, although it did decrease heart rate variability. frontiersin.org

Research into the elevated resting heart rate associated with obesity in dogs provided further insights. The differences in resting heart rate between obese dogs (83 +/- 7 beats/min) and control dogs (58 +/- 5 beats/min) were completely eliminated after the administration of hexamethonium. nih.gov This finding strongly indicated that the tachycardia in the obese dogs was mediated by the autonomic nervous system. nih.gov Subsequent pharmacological dissection revealed an attenuated parasympathetic control of the heart in the obese animals. nih.gov

Table 2: Effect of Hexamethonium on Heart Rate in Various Research Models

| Subject | Condition | Effect of Hexamethonium on Heart Rate | Reference |

|---|---|---|---|

| Wistar Rats & SHRs | Anesthetized | Significant reduction | nih.gov |

| Dogs | Obese vs. Lean (Control) | Abolished the difference in resting heart rate between groups | nih.gov |

| Rats | Freely Moving | No effect on mean heart rate; decreased variability | frontiersin.org |

Investigations into Vascular Resistance and Reactivity

The reduction in blood pressure caused by hexamethonium is primarily attributed to a decrease in systemic vascular resistance. ahajournals.org This is a result of the blockade of sympathetic vasoconstrictor tone to the arterioles. Research in anesthetized dogs estimated that approximately 70% of the reduction in systemic arterial pressure produced by hexamethonium is dependent on this reduction in vascular resistance. ahajournals.org

Studies have also explored how hexamethonium affects the vascular response to other substances. For instance, research in humans investigated whether hexamethonium potentiates the vasoconstrictor effect of noradrenaline. nih.gov When hexamethonium was infused intra-arterially into the brachial artery, it did not enhance the constrictor response of forearm or hand vessels to noradrenaline administered by the same route. nih.gov This suggests that, at least in the short term, tolerance to hexamethonium is not mediated by an increased sensitivity of blood vessels to noradrenaline. nih.gov Hexamethonium has been utilized as a tool to measure vascular reactivity in the context of experimental hypertension, helping to isolate non-neurogenic vascular responses. nih.gov

Studies on Coronary and Cerebral Hemodynamics

Hexamethonium's effects on regional blood flow, particularly to the heart and brain, have been a subject of significant research.

In studies on dogs, hexamethonium administration led to a marked reduction in coronary blood flow. ahajournals.org However, the effect on coronary vascular resistance was not consistent. In anesthetized dogs, coronary blood flow decreased without a corresponding reduction in coronary vascular resistance. ahajournals.org Conversely, in two unanesthetized human hypertensive patients, hexamethonium produced a reduction in coronary vascular resistance. ahajournals.org

Regarding cerebral circulation, early research showed that the hypotensive effect of hexamethonium could impact cerebral blood flow. Consciousness was typically lost when cerebral blood flow dropped to approximately 30 to 35 ml per 100 grams of brain tissue per minute, a reduction often linked to a decrease in cardiac output. ahajournals.org More recent studies in a rat model of moderate cerebral ischemia provided a different perspective. nih.gov In these experiments, where blood pressure was partially controlled, hexamethonium induced vasodilation and a slight increase in regional cerebral blood flow in the cortex, thalamus, and brain stem. nih.gov This improved blood flow was associated with a normalization of somatosensory evoked potentials, suggesting an improvement in cerebral function. nih.gov

Table 3: Reported Hemodynamic Effects of Hexamethonium

| Parameter | Subject/Model | Finding | Reference |

|---|---|---|---|

| Coronary Blood Flow | Dogs (normotensive & hypertensive) | Marked reduction | ahajournals.org |

| Coronary Vascular Resistance | Dogs (anesthetized) | No reduction | ahajournals.org |

| Coronary Vascular Resistance | Humans (hypertensive) | Reduction | ahajournals.org |

| Cerebral Blood Flow | Rats (moderate cerebral ischemia) | Slight increase in cortical, thalamic, and brain stem regions | nih.gov |

| Cerebral Function | Rats (moderate cerebral ischemia) | Improved, as indicated by enhanced somatosensory evoked potentials | nih.gov |

Gastrointestinal System Motility and Secretion Studies

The gastrointestinal tract is under complex autonomic control, which regulates its movement (motility) and secretions. Hexamethonium has been widely used to investigate these control mechanisms by blocking the extrinsic and intrinsic (enteric) neural pathways.

Analysis of Gastric and Intestinal Motility Modulation

Hexamethonium profoundly affects gastrointestinal motility. In humans, it has been shown to produce striking dilatation and decreased motility in the stomach, small intestine, and colon, which lengthens the emptying time. rsna.org This effect is described as gastric hypotonicity. rsna.org

Research using various animal models has provided more detailed insights. In conscious sheep, hexamethonium was found to inhibit the cyclical contractions of the reticulo-rumen and abomasal motility. nih.gov In an in vivo study on anesthetized rats using an adapted Trendelenburg method to measure intestinal propulsion, hexamethonium blocked the propulsive contractions of the jejunum. researchgate.net Similarly, other research in rats demonstrated that strong, rhythmic gastric contractions (phase III-like contractions) induced by acupuncture could be completely abolished by hexamethonium, highlighting the essential role of ganglionic transmission in these motor patterns. researchgate.net The use of hexamethonium in in vitro preparations of isolated intestine has been a standard method for studying the pharmacology of enteric reflexes. ijper.org

Research on Gastric Hyposecretion

In addition to its effects on motility, hexamethonium also influences gastric secretion. It is known to cause a reduction in the secretion of both the acid and mucous components of gastric fluid. rsna.org

Studies in conscious rats with gastric fistulae showed that hexamethonium inhibited not only basal acid secretion but also the secretion stimulated by agents like histamine (B1213489) and pentagastrin. nih.gov Similarly, in conscious sheep, hexamethonium reduced abomasal acid secretion, although this effect was sometimes followed by a strong and long-lasting rebound. nih.gov The inhibitory effect on acid secretion in sheep was found to be less pronounced than its effect on reticulo-rumen motility. nih.gov These findings demonstrate the critical role of autonomic ganglia in mediating both basal and stimulated gastric acid output.

Table 4: Effect of Hexamethonium on Gastric Secretion

| Model | Secretion Type | Stimulus | Effect of Hexamethonium | Reference |

|---|---|---|---|---|

| Human | Acid and Mucous | General | Hyposecretion | rsna.org |

| Rat (Gastric Fistula) | Acid | Basal | Inhibition | nih.gov |

| Rat (Gastric Fistula) | Acid | Histamine-stimulated | Inhibition | nih.gov |

| Rat (Gastric Fistula) | Acid | Pentagastrin-stimulated | Inhibition | nih.gov |

| Sheep | Acid (Abomasal) | General | Reduction | nih.gov |

Role of Extrinsic Neural Activity in Rumen (e.g., Abomasal) Function

Hexamethonium has been instrumental in assessing the involvement of the autonomic nervous system in the gastrointestinal functions of ruminants, such as sheep. nih.gov As a reference drug for blocking autonomic ganglia, it has been used to study the degree of extrinsic neural control over various parts of the ruminant stomach. nih.gov

Research in conscious sheep has shown that hexamethonium inhibits cyclical contractions of the reticulo-rumen and abomasal motility to a greater extent than it inhibits gastric acid secretion. nih.gov The inhibitory effect on abomasal motility and acid secretion is often followed by a strong and prolonged rebound effect. nih.gov Studies also indicate that the inhibitory effects of serotonin (B10506) on reticuloruminal motility in sheep are reduced by hexamethonium, suggesting that these responses are mediated through cholinergic neural pathways. avma.org This highlights a modulatory role for extrinsic neural activity in the cyclical motor events of the upper gastrointestinal tract. nih.gov

The table below summarizes the observed effects of hexamethonium on ruminant gastrointestinal functions from a key study.

| Gastrointestinal Function | Observed Effect of Hexamethonium |

| Reticulo-rumen cyclical contractions | Inhibition nih.gov |

| Abomasal motility | Inhibition followed by strong, long-lasting rebound nih.gov |

| Gastric acid secretion | Inhibition followed by strong, long-lasting rebound nih.gov |

| Duodenal migrating myoelectrical complexes | Reduced at high dosages, enhanced at lower dosages nih.gov |

Urogenital System Autonomic Control Research

Hexamethonium has been applied in studies to understand the autonomic regulation of the urinary system, particularly in the context of bladder reflexes and the function of urothelial cells.

In research on urinary bladder function, hexamethonium is used to parse the involvement of ganglionic transmission. While nicotinic acetylcholine (B1216132) receptors in the central and peripheral nervous systems are known to be important for bladder control, studies using hexamethonium have helped to investigate the specific roles of different receptor subtypes. nih.gov

In vivo cystometrograms in anesthetized rats demonstrated that intravesical administration of nicotine (B1678760) increases the intercontraction interval, an effect indicative of bladder reflex inhibition. nih.gov Counterintuitively, the administration of hexamethonium did not block this effect but instead amplified the inhibition of bladder reflexes caused by nicotine. nih.gov This suggests the presence of multiple nicotinic receptor types in the bladder with opposing effects. nih.gov In contrast, other functional studies on isolated guinea-pig urinary bladder tissue found that hexamethonium exhibited no significant antagonism of contractile responses induced by the muscarinic agonist carbachol (B1668302), confirming its specificity for nicotinic over muscarinic receptors in this organ. ncats.io

Recent research has uncovered the presence and function of non-neuronal nicotinic receptors in the urothelium, the epithelial lining of the urinary bladder. nih.goveinj.org These cells can release neurotransmitters like acetylcholine, which may act in a paracrine or autocrine fashion to modulate bladder sensation and function. einj.org

Studies using cultured rat urothelial cells have shown that the application of nicotine prompts an increase in intracellular calcium concentration, indicating the presence of functional nicotinic receptor channels. nih.gov This nicotine-induced effect was successfully blocked by pretreatment with hexamethonium. nih.gov Further investigation suggests a model where the urothelium possesses both an excitatory pathway, likely mediated by α3-containing (α3) receptors, and an inhibitory pathway mediated by α7 receptors. nih.gov In this model, hexamethonium, by blocking the α3 receptors, unmasks the inhibitory α7 pathway, which could explain why it potentiates nicotine-induced inhibition of bladder reflexes in vivo. nih.gov

The table below details findings on the effects of nicotinic agents on bladder function in anesthetized rats.

| Agent Administered Intravesically | Effect on Intercontraction Interval (ICI) | Implication |

| Nicotine | Increased ICI (Inhibition of reflex) nih.gov | Activation of urothelial nicotinic receptors affects bladder reflexes. nih.gov |

| Hexamethonium | Potentiated nicotine-induced increase in ICI nih.gov | Suggests blockade of an excitatory nicotinic pathway, unmasking an inhibitory one. nih.gov |

| Choline (α7 agonist) | Increased ICI nih.gov | Suggests the inhibitory effect is mediated by α7 receptors. nih.gov |

| Methyllycaconitine (α7 antagonist) | Prevented nicotine- and hexamethonium-induced bladder inhibition nih.gov | Confirms the role of α7 receptors in the inhibitory reflex. nih.gov |

Endocrine and Metabolic Regulation Studies

Hexamethonium's ability to block autonomic ganglia has made it a valuable agent in studies of endocrine and metabolic control, particularly concerning stress responses and blood pressure regulation.

Hexamethonium has been shown to effectively attenuate the excessive release of catecholamines (e.g., adrenaline and noradrenaline) that can occur in response to severe physiological stress. In a rat model mimicking fatal encephalitis through chemically-induced brainstem lesions, acute hypertension and a massive surge in serum catecholamines were observed. nih.gov

Early treatment with hexamethonium reversed the acute hypertension and significantly attenuated the rise in catecholamine levels within three hours. nih.gov This intervention prevented the development of subsequent cardiac dysfunction and pulmonary edema, ultimately increasing the survival rate. nih.gov This demonstrates a critical link between ganglionic transmission, catecholamine surges, and end-organ damage. Further studies have confirmed that the hypertensive effect of nicotine in rats, which is driven by catecholamine release from the adrenal gland, is selectively blocked by hexamethonium, implicating α3β4 nicotinic receptors in this process. mdpi.com

Hexamethonium is used in hypertensive animal models to differentiate the contribution of the sympathetic nervous system to elevated blood pressure from other mechanisms, such as the renin-angiotensin system (RAS). The RAS is a hormonal cascade that plays a crucial role in regulating blood pressure. mdpi.com

In a hypertensive mouse model containing both the human renin and human angiotensinogen (B3276523) genes (RA+), researchers investigated the mechanisms behind the elevated blood pressure. nih.gov To explore the relative roles of the central renin-angiotensin system and the sympathetic nervous system, the depressor responses to hexamethonium were measured. nih.gov Intravenous administration of hexamethonium produced an equal blood pressure-lowering effect in both the hypertensive RA+ mice and the non-transgenic control mice. nih.gov This finding suggests that the sympathetic nervous system's contribution to maintaining blood pressure was similar in both groups, and that the hypertension in the RA+ model was primarily driven by increased activation of central angiotensin II type 1 (AT-1) receptors. nih.gov

The table below shows the comparative depressor responses in the hypertensive mouse model.

| Agent | Animal Group | Peak Fall in Mean Arterial Pressure (MAP) | Conclusion |

| Hexamethonium (5 mg/kg IV) | RA+ (Hypertensive) | -46 +/- 3 mmHg nih.gov | Hexamethonium caused an equal fall in MAP, suggesting a similar level of sympathetic tone in both groups. nih.gov |

| Hexamethonium (5 mg/kg IV) | RA- (Control) | -52 +/- 3 mmHg nih.gov | Hexamethonium caused an equal fall in MAP, suggesting a similar level of sympathetic tone in both groups. nih.gov |

| Losartan (AT-1 antagonist, ICV) | RA+ (Hypertensive) | -29 +/- 4 mmHg nih.gov | The greater fall in MAP in RA+ mice indicates that the hypertension is largely dependent on the central renin-angiotensin system. nih.gov |

| Losartan (AT-1 antagonist, ICV) | RA- (Control) | -4 +/- 2 mmHg nih.gov | The greater fall in MAP in RA+ mice indicates that the hypertension is largely dependent on the central renin-angiotensin system. nih.gov |

Neuropharmacological Delineation of Receptor and Neurotransmitter Interactions

Nicotinic Acetylcholine (B1216132) Receptor Subtype Specificity

Hexamethonium (B1218175) is a non-depolarizing ganglionic blocker that acts as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist. wikipedia.org It primarily functions by blocking the ion pore of the receptor rather than competing at the acetylcholine binding site itself. wikipedia.org Its utility as a research tool stems from its specificity for certain nAChR subtypes and its inability to cross the blood-brain barrier, which allows for the differentiation of peripheral and central nervous system effects. inrae.frdrugcentral.orgdrugbank.com

A significant body of research has utilized hexamethonium to characterize neuronal nAChRs that are insensitive to the potent antagonist α-bungarotoxin. nih.govnih.gov These α-bungarotoxin-insensitive receptors are prevalent in the nervous system and exhibit distinct pharmacological properties. frontiersin.org For instance, studies on the rat interpeduncular nucleus (IPN) have identified nAChRs that are insensitive to α-bungarotoxin but are effectively blocked by hexamethonium, curare, and mecamylamine (B1216088). jneurosci.org Similarly, research suggests that receptors with an α4β2* or α3β4* backbone are insensitive to α-bungarotoxin. frontiersin.org

In studies of the neuromuscular junction, hexamethonium has been instrumental in identifying prejunctional nAChRs that modulate acetylcholine release. These autoreceptors are believed to be of the α-bungarotoxin-insensitive neuronal type. nih.govnih.gov The blocking action of hexamethonium on these receptors provides evidence for their role in feedback mechanisms at the synapse. nih.govnih.gov Furthermore, during the development of the enteric nervous system, unconventional nAChRs have been identified that are responsive to nicotinic agonists but are notably insensitive to hexamethonium, highlighting the diversity of even the α-bungarotoxin-insensitive receptor family. jneurosci.org

Hexamethonium's interaction with specific nAChR subtypes, such as α3β4* and α7, has been a subject of detailed investigation. The α3β4 receptor, often called the ganglion-type nicotinic receptor, is a known target for hexamethonium. wikipedia.org However, studies involving receptor protection assays on native α3β4* nAChRs from bovine adrenal chromaffin cells found that hexamethonium, unlike other antagonists such as mecamylamine, offered no protection from alkylation. nih.gov This suggests a specific mode of interaction that does not involve shielding the binding site in the same manner as other antagonists. nih.gov

Research on synaptic transmission in the mouse superior cervical ganglion (SCG) has provided quantitative data on hexamethonium's potency. By using knockout mice, it was determined that the IC₅₀ (the concentration causing 50% inhibition) of hexamethonium varied significantly depending on the presence of the α5 subunit, which co-assembles with α3β4. nih.gov This differential potency allows for inferences about the subunit composition of the native receptors. nih.gov

Table 1: Hexamethonium Potency (IC₅₀) on nAChR Subtypes in Mouse SCG Data derived from studies on synaptic transmission in wild-type (WT) and knockout (KO) mouse superior cervical ganglia.

| Ganglion Genotype | Predominant nAChR Subtype | Hexamethonium IC₅₀ (μmol/L) | Source |

|---|---|---|---|

| WT | Mix of α3β4α5 and other nAChRs | 389.2 | nih.gov |

| α5β2‐KO | α3β4α5 | 126.7 | nih.gov |

| α5β4‐KO | N/A | 22.1 | nih.gov |

Regarding the α7 nAChR subtype, hexamethonium's effect is less straightforward. The α7 receptor is known for its high calcium permeability and rapid desensitization. nih.govmdpi.com In canine intracardiac ganglia, while specific antagonists for α3/β2 and α3/β4 interfaces attenuated responses, a complete blockade of ganglionic transmission was only achieved with hexamethonium, and a portion of the transmission was attributed to α7 nAChRs. nih.gov This indicates that hexamethonium blocks α7-mediated transmission in this context. nih.gov However, other studies have reported that high concentrations of hexamethonium (100 µM) were unable to block α7-nAChRs on certain bipolar cells, suggesting that its antagonism is not universal across all α7-containing receptors. researchgate.net

Prejunctional Receptor Modulation and Neurotransmitter Release

Hexamethonium has been a critical tool for elucidating the role of prejunctional nicotinic autoreceptors, which are receptors located on the nerve terminal that respond to the neurotransmitter released by that same terminal.

A key function of prejunctional nAChRs at the neuromuscular junction is to exert negative feedback control over acetylcholine (ACh) release. nih.govnih.gov Hexamethonium has been used to demonstrate this mechanism. By blocking these prejunctional nicotinic autoreceptors, hexamethonium prevents the feedback inhibition, which results in an increase in the evoked release of ACh from the motor nerve terminals. nih.govnih.govresearchgate.net This effect is particularly observed at low stimulation frequencies. nih.govnih.gov These autoreceptors are believed to be of the α-bungarotoxin-insensitive neuronal type. nih.gov In contrast, in studies on the human saphenous vein, hexamethonium did not antagonize the depression of norepinephrine (B1679862) release caused by acetylcholine, an effect that was instead mediated by muscarinic receptors. ahajournals.org

The release of neurotransmitters occurs in discrete packets, or quanta. Hexamethonium has been shown to alter the quantal content of evoked ACh release, which is the number of quanta released per nerve impulse.

In studies of the rat phrenic nerve-hemidiaphragm preparation, hexamethonium was found to modulate quantal content in a frequency-dependent manner. nih.govnih.gov At low frequencies of nerve stimulation, hexamethonium increased the quantal content of endplate currents, whereas at high frequencies, it had no significant effect. nih.govnih.gov This augmentation at low frequencies was dependent on the extracellular calcium concentration. nih.govnih.gov In contrast, different findings were reported in the rabbit superior cervical ganglion, where hexamethonium and tubocurarine (B1210278) were found to have no effect on transmitter release, suggesting that their blocking action in this preparation is purely postsynaptic. scispace.com Another study noted that in the presence of tubocurarine, hexamethonium increased the amplitude of the end-plate potential without increasing the quantal content. nih.gov

Table 2: Effect of Hexamethonium on Acetylcholine Quantal Content Summary of findings from different experimental preparations.

| Preparation | Stimulation Frequency | Effect of Hexamethonium on Quantal Content | Source |

|---|---|---|---|

| Rat Phrenic Nerve | Low (0.5-2 Hz) | Increased by 30-40% | nih.govnih.gov |

| Rat Phrenic Nerve | High (50-150 Hz) | No effect | nih.govnih.gov |

| Rabbit Superior Cervical Ganglion | Not specified | No effect | scispace.com |

| Rat Diaphragm (in presence of tubocurarine) | Not specified | No increase | nih.gov |

Interactions with Other Central Neurotransmitter Systems (Peripheral Tool Applications)

A defining characteristic of hexamethonium is that it is poorly absorbed from the gastrointestinal tract and does not readily cross the blood-brain barrier. inrae.frdrugcentral.orgdrugbank.com This property makes it an invaluable pharmacological tool for distinguishing between the peripheral and central effects of drugs that target the nicotinic cholinergic system.

A clear example of this application is seen in studies investigating the effects of nicotine (B1678760). Researchers use hexamethonium in parallel with a centrally-acting nAChR antagonist like mecamylamine, which does cross the blood-brain barrier. nih.gov In a study on visceral pain in mice, nicotine administration reduced two pain-related responses: abdominal stretching (a peripheral response) and conditioned place aversion (a centrally-mediated behavior). nih.gov The peripherally-restricted hexamethonium blocked nicotine's effect on the stretching behavior but not on the conditioned place aversion. nih.gov Conversely, mecamylamine blocked both effects. nih.gov This differential outcome demonstrates that hexamethonium can be used to isolate and confirm the peripheral component of a drug's action, thereby helping to delineate the roles of central versus peripheral neurotransmitter systems in a given physiological or behavioral response. nih.gov

Investigation of GABAergic System Modulation

The influence of hexamethonium on the GABAergic system appears to be indirect, occurring as a downstream consequence of its primary blockade of nicotinic receptors. Research indicates that hexamethonium does not typically act directly on GABA receptors but can modulate GABAergic transmission by altering the activity of cholinergic neurons that synapse onto GABAergic pathways.

In a study on the rat subfornical organ, the application of carbachol (B1668302), a cholinergic agonist, induced inhibitory responses mediated by GABA. This effect was not influenced by the presence of 100 μM hexamethonium, indicating that nicotinic receptors were not involved in this particular modulation of GABAergic currents. physiology.org Instead, the response was suppressed by the muscarinic antagonist atropine, highlighting a muscarinic, rather than nicotinic, cholinergic control of GABA release in this brain region. physiology.org

Similarly, investigations into the contractility of the mouse duodenum revealed that hexamethonium did not affect the inhibitory actions of a specific GABA-C receptor agonist. nih.gov However, it did reduce the contractile effect produced by the GABA-A receptor agonist muscimol. This suggests that the GABA-A-mediated effect is dependent on a nicotinic cholinergic link, which is disrupted by hexamethonium. nih.gov In rat sympathetic ganglia, the ability of GABA to increase the frequency of spontaneous excitatory postsynaptic potentials (EPSPs) in the presence of 4-aminopyridine (B3432731) was abolished by hexamethonium, further demonstrating that certain GABA actions are dependent on an intact nicotinic cholinergic pathway. uni-muenchen.de

These findings collectively suggest that the role of hexamethonium in modulating the GABAergic system is not as a direct antagonist or modulator of GABA receptors themselves, but rather as a blocker of upstream nicotinic receptors that regulate GABAergic activity.

| Experimental Model | Key Finding | Inference on Hexamethonium's Role | Citation |

|---|---|---|---|

| Rat Subfornical Organ Slices | Hexamethonium (100 μM) did not affect carbachol-induced GABAergic inhibitory postsynaptic currents (sIPSCs). | Modulation of GABA release in this context is mediated by muscarinic, not nicotinic, receptors. | physiology.org |

| Mouse Duodenum Longitudinal Muscle | Hexamethonium did not alter inhibitory effects of a GABA-C agonist but reduced contractile effects of a GABA-A agonist (muscimol). | Suggests an indirect modulation, where the GABA-A pathway is dependent on a nicotinic cholinergic step. | nih.gov |

| Rat Sympathetic Ganglia | Hexamethonium blocked the GABA-induced increase in spontaneous EPSP frequency. | Reveals that the observed presynaptic actions of GABA are dependent on nicotinic receptor activation. | uni-muenchen.de |

Analysis of Glutamatergic Neuronal Responses

Hexamethonium's interaction with the glutamatergic system is characterized by a significant modulatory influence, rather than direct receptor antagonism. As a nicotinic receptor blocker, hexamethonium prevents acetylcholine from acting on these receptors, which in turn alters how neurons respond to glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system. nih.gov

Studies have consistently shown that hexamethonium does not block glutamate receptors directly. For instance, in myenteric neurons, hexamethonium did not affect fast depolarizing responses induced by glutamate but did block responses to nicotine. jneurosci.org Likewise, in the striatum, hexamethonium did not alter the efficacy of glutamate-mediated synaptic transmission. jneurosci.org Research on cardiovascular responses in the nucleus of the solitary tract (NTS) also found that glutamate-induced effects were not statistically different after the administration of hexamethonium, further confirming its lack of direct action on glutamate receptors. physiology.org

The primary role of hexamethonium is to alter the cholinergic modulation of glutamatergic neurons. A key study using brain slices from the medial septal area of ground squirrels demonstrated this effect clearly. nih.govresearchgate.net In this model, the application of hexamethonium changed the neurons' reactions to glutamate; specifically, excitatory responses were masked while inhibitory responses were strengthened. nih.govresearchgate.net Interestingly, hexamethonium alone was found to induce changes in neuronal activity that were similar to the effects of glutamate, highlighting the complex interplay between the cholinergic and glutamatergic systems in this region. rndsystems.comresearchgate.net This research indicates that nicotinic receptors, which are blocked by hexamethonium, are crucial for modulating how septal neurons respond to glutamate and for the expression of network oscillations. nih.govresearchgate.net

| Experimental Model | Key Finding | Inference on Hexamethonium's Role | Citation |

|---|---|---|---|

| Ground Squirrel Medial Septal Area Slices | Hexamethonium altered neuronal responses to L-glutamate, masking excitatory reactions and enhancing inhibitory ones. | Demonstrates that nicotinic receptors modulate glutamatergic responses in this brain region. | nih.govresearchgate.net |

| Rat Striatal Slices | Hexamethonium (100 μM) did not affect the amplitude of evoked glutamatergic EPSCs. | Confirms that hexamethonium does not directly block glutamatergic transmission. | jneurosci.org |

| Rat Nucleus of the Solitary Tract (in vivo) | L-glutamate-induced decreases in blood pressure and heart rate were unaffected by prior microinjection of hexamethonium. | Shows specificity of hexamethonium for nicotinic receptors, without direct interference with glutamate receptor-mediated responses. | physiology.org |

| Guinea Pig Myenteric Neurons | Fast responses to glutamate were not inhibited by hexamethonium, whereas responses to nicotine were blocked. | Indicates that hexamethonium does not act on the glutamate receptors involved in these fast responses. | jneurosci.org |

Advanced Methodologies and Experimental Models in Hexamethonium Tartrate Research

In Vitro Approaches

Hexamethonium (B1218175) tartrate has been instrumental in elucidating fundamental mechanisms of neurotransmission and autonomic function through a variety of in vitro techniques. These approaches allow for the precise control of experimental conditions and the detailed examination of the compound's effects at the cellular and tissue levels.

Isolated Organ and Tissue Bath Preparations

Isolated organ and tissue bath preparations are classical pharmacological tools that have been extensively used to study the effects of hexamethonium on various autonomically innervated tissues. These preparations maintain the physiological responsiveness of the tissue, allowing for the investigation of drug effects on nerve-mediated contractions and relaxations.

Phrenic Nerve-Diaphragm: The rat phrenic nerve-diaphragm preparation is a widely used model for studying neuromuscular transmission. nih.govresearchgate.netresearchgate.net In this setup, hexamethonium has been shown to enhance transmitter release at low stimulation frequencies, an effect attributed to the blockade of presynaptic nicotinic autoreceptors that normally exert a negative feedback effect on acetylcholine (B1216132) release. nih.govnih.gov However, this enhancement is not sustained during high-frequency stimulation. nih.gov Studies have also utilized this preparation to compare the presynaptic and postsynaptic effects of hexamethonium with other neuromuscular blocking agents.

Vas Deferens: The vas deferens is a smooth muscle tissue richly innervated by sympathetic nerves, making it a suitable model for studying adrenergic neurotransmission. Research using this preparation has helped to characterize the role of nicotinic receptors in modulating neurotransmitter release.

Ileum: The guinea pig ileum preparation is a classic model for studying the enteric nervous system. nih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.net Hexamethonium is frequently used to block nicotinic ganglionic transmission within the myenteric plexus, thereby helping to differentiate between neuronal and direct muscle effects of other drugs. nih.govnih.gov For instance, studies have shown that hexamethonium can augment twitch contractions evoked by electrical field stimulation in the guinea-pig ileum longitudinal muscle-myenteric plexus strip. nih.gov It has also been used to investigate the involvement of nicotinic receptors in peristaltic reflexes. researchgate.netnih.gov

Bladder: The urinary bladder is another smooth muscle organ under autonomic control that has been studied using isolated tissue bath preparations. Hexamethonium has been used to investigate the role of ganglionic transmission in bladder contractility. Functional studies in guinea-pig urinary bladder have shown that hexamethonium has little to no significant antagonistic effect on contractile responses to carbachol (B1668302), suggesting a distinction in receptor subtypes or mechanisms compared to other tissues. nih.gov

Heart Atria: Isolated heart atria preparations are valuable for studying the chronotropic (heart rate) and inotropic (contractility) effects of drugs. nih.govahajournals.orgahajournals.orgnih.govmdpi.com In guinea-pig left atria, hexamethonium has been shown to antagonize the negative inotropic responses mediated by muscarinic receptors. nih.gov This finding suggests that in addition to its well-known nicotinic receptor blocking properties, hexamethonium can also interact with muscarinic receptors in certain tissues. nih.gov Furthermore, research on canine models has demonstrated that hexamethonium can impact cardiac function by altering autonomic neurotransmission. oup.com

Cultured Neuronal Cells and Primary Cell Cultures

The use of cultured cells provides a simplified and controlled environment to study the direct effects of hexamethonium on specific cell types, free from the complexities of intact tissues.

Urothelial Cells: While specific studies on hexamethonium's direct effects on cultured urothelial cells are not extensively detailed in the provided results, the bladder as a whole organ system is a subject of research involving hexamethonium. nih.gov

Sympathetic Ganglion Cells: Cultured sympathetic ganglion cells are a key model for studying ganglionic transmission. nih.govahajournals.orgahajournals.org Intracellular recordings from these cells have revealed that hexamethonium can increase their excitability by blocking Ca2+-activated K+ channels. nih.gov This leads to an augmentation of repetitive firing without altering the threshold voltage for spike initiation. nih.gov

Aplysia Neurons: The large, identifiable neurons of the sea slug Aplysia have served as a valuable model system for fundamental neuropharmacology. nih.govnih.govphysiology.orgjneurosci.org Voltage-clamp studies on Aplysia neurons have shown that hexamethonium's blocking action on acetylcholine-induced currents is voltage-dependent. nih.govnih.gov The compound appears to act as an open-channel blocker, with its effects being more pronounced at hyperpolarized membrane potentials. nih.govnih.gov These studies have helped to elucidate the kinetics of hexamethonium's interaction with nicotinic acetylcholine receptors. nih.govnih.gov

Electrophysiological Recordings

Electrophysiological techniques provide high-resolution data on the effects of hexamethonium on ion channel function and synaptic transmission.

Voltage-Clamp: Voltage-clamp techniques have been crucial in characterizing the mechanism of action of hexamethonium at the channel level. nih.govnih.govnih.govscispace.comnih.govresearchgate.net In frog skeletal muscle fibers, voltage-clamp experiments revealed that hexamethonium causes a voltage-dependent reduction in the amplitude of endplate currents, consistent with a rapid, voltage-dependent block of open acetylcholine-activated channels. nih.gov Similar voltage-dependent blockade has been observed in Aplysia neurons. nih.govnih.gov

Intracellular Recording: Intracellular recording from neurons, such as sympathetic ganglion cells, has been used to study the effects of hexamethonium on neuronal excitability. nih.gov These studies have shown that hexamethonium can augment repetitive firing by blocking calcium-activated potassium channels. nih.gov

Endplate Current Analysis: Analysis of endplate currents (EPCs) at the neuromuscular junction has provided detailed insights into the presynaptic and postsynaptic effects of hexamethonium. nih.govscispace.com In frog sartorius nerve-muscle preparations, hexamethonium alters the parameters of the EPC, reducing its peak amplitude, particularly with membrane hyperpolarization. scispace.com In rat phrenic nerve-hemidiaphragm preparations, analysis of EPCs and miniature endplate currents (mEPCs) has shown that hexamethonium can decrease the time constant of their decay, indicating an ion channel blocking effect. nih.gov This technique has also been instrumental in demonstrating the ability of hexamethonium to increase the quantal content of EPCs at low stimulation frequencies. nih.gov

In Vivo Animal Models for Autonomic Studies

In vivo animal models are indispensable for understanding the integrated physiological effects of hexamethonium on the autonomic nervous system and its target organs within a living organism.

Rodent Models

Rodents are the most commonly used animal models in hexamethonium research due to their well-characterized physiology, genetic tractability, and the availability of various disease models.

Sprague-Dawley Rats: Sprague-Dawley rats are a common outbred strain used in general physiological and pharmacological studies.

Spontaneously Hypertensive Rats (SHRs): SHRs are a widely used genetic model of hypertension. spandidos-publications.comnih.govspandidos-publications.comnih.govahajournals.org Studies in SHRs have shown that hexamethonium administration leads to a significant reduction in renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR). spandidos-publications.comnih.govspandidos-publications.com The hypotensive effect of hexamethonium is more pronounced in SHRs compared to their normotensive Wistar-Kyoto (WKY) counterparts, suggesting an enhanced sympathetic tone in the hypertensive state. spandidos-publications.comnih.govspandidos-publications.comnih.gov These studies have also established a positive correlation between the changes in RSNA and MAP in response to hexamethonium, indicating that the blood pressure response to ganglionic blockade can be used to assess basal sympathetic nerve activity. nih.govspandidos-publications.com

C57BL/6J Mice: C57BL/6J mice are a common inbred strain used in a wide range of biomedical research, including studies on autonomic function. Research in transgenic mice with cardiac-specific overexpression of Gsα has utilized hexamethonium to investigate the role of the autonomic nervous system in heart rate control. ahajournals.org In these mice, hexamethonium decreased the elevated heart rate, suggesting that the tachycardia was due to enhanced sympathetic activity. ahajournals.org Studies on mouse ileum have also used hexamethonium to investigate neural reflexes. researchgate.net

Guinea Pigs: Guinea pigs have been used in studies of autonomic control of the airways and the gastrointestinal tract. nih.govnih.govnih.govnih.govnih.govjnmjournal.orgphysiology.orgersnet.orgresearchgate.net In studies of airway responsiveness, hexamethonium pretreatment was found to abolish the enhancement of histamine-induced bronchoconstriction caused by nitric oxide synthase inhibitors, suggesting a role for ganglionic transmission in this response. physiology.orgersnet.org In the guinea pig colon, hexamethonium abolishes the increase in intraluminal pressure induced by pelvic nerve stimulation, indicating the involvement of nicotinic pathways in colonic peristalsis. nih.govjnmjournal.org

Canine and Feline Models in Cardiovascular Research

Larger animal models like dogs and cats have historically played a significant role in cardiovascular research, allowing for more complex surgical instrumentation and physiological measurements.

Canine Models: Canine models have been used to study the effects of hexamethonium on systemic hemodynamics and cardiac function. oup.comahajournals.orgphysiology.orgnih.gov In normotensive and hypertensive dogs, hexamethonium was found to reduce arterial blood pressure, cardiac output, and cardiac work. ahajournals.org Studies have also shown that sympathetic blockade with hexamethonium increases total vascular volume. physiology.org In experiments involving epicardial superfusion, hexamethonium was used to investigate the role of intrinsic cardiac ganglia in the autonomic control of left ventricular contractility. oup.com It was found to abolish the negative inotropic effects of vagal stimulation. oup.com

Feline Models: Feline models have been employed to study the role of ganglionic transmission in the cardiovascular changes associated with the defense reaction. ahajournals.orgahajournals.org In anesthetized cats, hexamethonium partially blocked the circulatory responses to hypothalamic stimulation. ahajournals.orgahajournals.org Complete blockade required the combination of hexamethonium and atropine, revealing the complex interplay of nicotinic and muscarinic transmission in the sympathetic ganglia. ahajournals.orgahajournals.org

Ruminant Models (e.g., sheep) for Gastrointestinal Autonomic Function

Ruminant models, particularly sheep, have been instrumental in elucidating the autonomic regulation of their complex digestive systems. Hexamethonium serves as a key pharmacological agent to investigate the influence of the autonomic nervous system on gastrointestinal motility and secretions. wikipedia.org

In conscious sheep, hexamethonium has been used to assess the degree of autonomic involvement in the function of the upper gastrointestinal tract. wikipedia.org Studies have shown that hexamethonium administration leads to a significant inhibition of cyclical contractions of the reticulo-rumen and abomasal motility. wikipedia.org The effect on gastric acid secretion and the migrating myoelectric complexes in the duodenum is less pronounced, suggesting a differential autonomic control over these functions. wikipedia.org The duration of inhibition of reticular contractions is dose-dependent. wikipedia.org Furthermore, while abomasal motility and acid secretion are reduced, they exhibit a strong and prolonged rebound effect after the drug's effects have worn off. wikipedia.org These findings indicate a more significant parasympathetic influence on abomasal functions compared to the cyclical activity of the reticulum. wikipedia.org

Table 1: Effects of Hexamethonium on Gastrointestinal Function in Sheep

| Gastrointestinal Parameter | Effect of Hexamethonium | Reference |

|---|---|---|

| Reticulo-rumen Contractions | Inhibition | wikipedia.org |

| Abomasal Motility | Inhibition with subsequent rebound | wikipedia.org |

| Gastric Acid Secretion | Reduced inhibition compared to motility | wikipedia.org |

Invertebrate Neuronal Systems (e.g., Aplysia neurons, Helix aspersa neurons, earthworm muscle) for Receptor Pharmacology

Invertebrate neuronal systems offer simplified and accessible models for studying the fundamental pharmacology of receptors. The neurons of Aplysia and Helix aspersa, as well as the body wall muscle of the earthworm, have been utilized to characterize the action of hexamethonium on acetylcholine receptors.

In Aplysia neurons, voltage-clamp studies have examined the mode of action of hexamethonium on acetylcholine-induced currents. These studies revealed that hexamethonium can induce a voltage-dependent reduction in the mean single-channel lifetime. nih.gov In the presence of hexamethonium, hyperpolarizing commands lead to biphasic relaxations of the agonist-induced current. nih.gov

Research on the central neurones of the snail Helix aspersa has also contributed to understanding cholinergic pharmacology. While detailed quantitative data on hexamethonium's effects are specific to the experimental context, it is used as a tool to block nicotinic responses. medchemexpress.com In the related snail species Helix pomatia, hexamethonium has been shown to block contractions in tentacle muscles mediated by nicotinic acetylcholine receptors containing the α7-like subunit. nih.gov

In the earthworm (Lumbricus terrestris), the body wall muscle provides a model for studying neuromuscular transmission. Hexamethonium has been shown to reduce both the response to electrical stimulation of the muscle and the contraction induced by acetylcholine, providing evidence for a cholinergic excitatory innervation of this muscle. medchemexpress.com However, in another study, hexamethonium did not abolish the depolarization of somatic muscle cell membranes induced by the cholinergic agonist carbachol, suggesting that the acetylcholine-sensitive receptor-channel complex in earthworm muscle cells may differ from vertebrate nicotinic receptors. nih.gov

Techniques for Assessment of Autonomic Function

The use of hexamethonium is often coupled with sophisticated techniques to assess autonomic function, providing a clearer picture of its physiological effects.

Direct recording of sympathetic nerve activity, such as renal sympathetic nerve activity (RSNA) and lumbar sympathetic nerve activity (LSNA), is a powerful technique to study the output of the sympathetic nervous system. Hexamethonium is frequently used in these studies to confirm that the recorded nerve activity is of post-ganglionic origin. wikipedia.org

In anesthetized, spontaneously hypertensive rats (SHRs) and normotensive Wistar rats, intravenous administration of hexamethonium causes a significant reduction in RSNA. derangedphysiology.com This reduction in sympathetic outflow is a direct demonstration of the ganglionic blocking action of hexamethonium. The data from these studies can be used to correlate the level of sympathetic nerve activity with other physiological parameters like blood pressure. derangedphysiology.com

Comprehensive hemodynamic monitoring is crucial in studies involving hexamethonium to understand the cardiovascular consequences of autonomic blockade. Parameters such as mean arterial pressure (MAP), heart rate (HR), and cardiac output are continuously measured. derangedphysiology.comoncotarget.com

The administration of hexamethonium typically leads to a decrease in MAP and HR. derangedphysiology.com In dogs, intravenous hexamethonium produced a 30% decrease in systemic mean arterial pressure and cardiac index. oncotarget.com Interestingly, in the same study, femoral blood flow increased by 14%, demonstrating the complex regional hemodynamic effects of generalized ganglionic blockade. oncotarget.com The correlation between the reduction in RSNA and the fall in MAP after hexamethonium administration suggests that the hemodynamic response can be used as an indirect measure of basal sympathetic tone. derangedphysiology.com

Table 2: Hemodynamic Effects of Hexamethonium in Animal Models

| Parameter | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Renal Sympathetic Nerve Activity (RSNA) | Rat | Significant reduction | derangedphysiology.com |

| Mean Arterial Pressure (MAP) | Rat, Dog | Significant reduction | derangedphysiology.comoncotarget.com |

| Heart Rate (HR) | Rat | Significant reduction | derangedphysiology.com |

| Cardiac Index | Dog | 30% decrease | oncotarget.com |

Hexamethonium is a cornerstone in the pharmacological dissection of autonomic pathways, allowing researchers to isolate the effects of the autonomic nervous system on various organs and physiological responses. ncats.ionih.gov By blocking transmission at the autonomic ganglia, it effectively removes the influence of both the sympathetic and parasympathetic systems, enabling the study of local or non-autonomic control mechanisms. wikipedia.org

For example, in a study on the regional hemodynamic response to thermal injury in dogs, pre-treatment with hexamethonium blunted the vasodilator response in the burned limb. oncotarget.com This finding suggests that postganglionic autonomic nerves are at least partially responsible for mediating this response. oncotarget.com Similarly, in sheep, the differential effects of hexamethonium on various parts of the gastrointestinal tract have helped to delineate the relative importance of parasympathetic pathways in their regulation. wikipedia.org

Molecular and Biochemical Characterization Techniques

Advanced molecular and biochemical techniques are employed to understand the interaction of hexamethonium with its target, the nicotinic acetylcholine receptor, at a molecular level.

Radioligand binding assays are a fundamental biochemical technique used to study the binding of drugs to their receptors. While not always using hexamethonium as the radioligand, these assays can determine the affinity of hexamethonium for the nicotinic receptor by its ability to compete with and displace a radiolabeled ligand, such as [3H]epibatidine. nih.gov

Circular dichroism (CD) spectroscopy has been used to examine the secondary structure of the nicotinic acetylcholine receptor from Torpedo californica. nih.gov In one study, the binding of the competitive antagonist hexamethonium did not induce any large net conformational change in the receptor's secondary structure, although small, localized changes could not be excluded. nih.gov

Site-directed mutagenesis is a powerful molecular biology technique used to identify specific amino acid residues involved in drug-receptor interactions. By mutating specific residues in the nicotinic receptor subunits and then expressing these mutant receptors in systems like Xenopus oocytes, researchers can assess the impact on hexamethonium's binding and blocking activity. For instance, a mutation in the channel domain of the α7 nicotinic receptor (L247T) was shown to convert hexamethonium from an antagonist to an agonist. pnas.org

Molecular modeling and computational docking studies are increasingly used to predict and analyze the interaction between ligands like hexamethonium and the nicotinic receptor. oncotarget.com These in silico techniques can provide insights into the binding pose and the key residues involved in the interaction, even in the absence of a high-resolution crystal structure of the receptor-drug complex. oncotarget.comnih.gov For example, a competitive docking model predicted that hexamethonium would not bind to the α7 nAChR subtype, a finding consistent with experimental data. oncotarget.com

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| Hexamethonium tartrate |

| Hexamethonium |

| Hexamethonium bromide |

| Acetylcholine |

| Atropine |

| Carbachol |

| Epibatidine |

Gene and Protein Expression Analysis of Receptor Subunits (e.g., RT-PCR, Western blotting)

Advanced molecular biology techniques are fundamental in elucidating the specific nicotinic acetylcholine receptor (nAChR) subtypes that this compound interacts with. Methodologies such as reverse transcription-polymerase chain reaction (RT-PCR) and Western blotting allow researchers to identify the gene and protein expression of various nAChR subunits in different tissues, providing a molecular basis for the observed pharmacological effects of hexamethonium.

Research on rat urinary bladder epithelial cells (urothelium) has utilized these techniques to map the nAChR subunit landscape. nih.gov Using RT-PCR, studies have successfully identified the messenger RNA (mRNA) for the α₃, α₅, α₇, β₃, and β₄ nicotinic subunits. nih.gov Complementing these genetic findings, Western blot analysis confirmed the expression of the α₃ and α₇ subunit proteins in these cells. nih.govphysiology.org The functional relevance of these expressed receptors was demonstrated in experiments where nicotine-induced increases in intracellular calcium were blocked by the nicotinic antagonist hexamethonium, confirming that the identified subunits form functional receptor channels that are sensitive to hexamethonium. nih.govphysiology.org

Similarly, investigations into the cholinergic regulation of ion transport in the rat colon have employed RT-PCR to analyze nAChR subunit expression in isolated colonic epithelial cells. These studies revealed the expression of a diverse array of subunits, including α₂, α₄, α₅, α₆, α₇, α₁₀, and β₄. nih.gov In this model, hexamethonium was shown to suppress anion secretion induced by nicotinic agonists, linking its function directly to the expressed nicotinic receptors. nih.gov

Further research using mouse jejunal enteroid monolayers has expanded this understanding to the small intestine. Through quantitative real-time PCR (qRT-PCR), a comprehensive expression profile was established, identifying 13 of the 16 known nicotinic receptor subunits. physiology.org In these epithelial-only monolayers, the unexpected finding that hexamethonium could significantly inhibit anion secretion stimulated by the cholinergic agonist carbachol pointed to a direct role for these epithelial nAChRs in intestinal transport, a process previously thought to be neuronally mediated. physiology.org

These methodologies are crucial for pinpointing the molecular targets of hexamethonium and understanding the tissue-specific composition of nAChRs.

Interactive Table 1: Summary of nAChR Subunit Expression in Tissues Responsive to Hexamethonium You can filter the table by Model System, Technique, or Subunit to explore the research findings.

| Model System | Technique Used | nAChR Subunits Detected | Reference |

| Rat Urinary Bladder Urothelium | RT-PCR | α₃, α₅, α₇, β₃, β₄ | nih.gov |

| Rat Urinary Bladder Urothelium | Western Blotting | α₃, α₇ | nih.govphysiology.org |

| Rat Colonic Epithelium | RT-PCR | α₂, α₄, α₅, α₆, α₇, α₁₀, β₄ | nih.gov |

| Mouse Jejunal Enteroids | qRT-PCR | 13 of 16 subunits (not expressed: Chrna1, Chrna3, Chrna7) | physiology.org |

Neurotransmitter Metabolite Quantification (e.g., urine noradrenaline)

Quantifying neurotransmitter metabolites is a key methodology for understanding the systemic effects of this compound, particularly its impact on the autonomic nervous system. Hexamethonium, as a ganglionic blocker, inhibits the transmission of nerve impulses in sympathetic ganglia, which are crucial for the release of catecholamines like norepinephrine (B1679862) (noradrenaline) and epinephrine (B1671497). wikipedia.org The measurement of these catecholamines and their metabolites in biological fluids such as plasma and urine provides a direct assessment of sympathetic nervous system activity and the efficacy of ganglionic blockade.

In experimental models, this quantification is a cornerstone of physiological and pharmacological research. For instance, in studies with anesthetized dogs, the output of epinephrine and norepinephrine from the adrenal gland was measured from adrenal venous blood using high-performance liquid chromatography (HPLC). nih.gov These experiments demonstrated that hexamethonium effectively inhibited the increase in both epinephrine and norepinephrine output that was stimulated by either acetylcholine or splanchnic nerve activation. nih.gov

Further evidence comes from a rat model of brainstem lesions, which cause a massive and acute release of catecholamines. nih.gov In this model, treatment with hexamethonium significantly attenuated the sharp rise in serum catecholamine levels. nih.gov This intervention was shown to prevent subsequent cardiac dysfunction and pulmonary edema, highlighting the link between ganglionic blockade, reduced catecholamine release, and physiological outcomes. nih.gov Conversely, under normal conditions in rats, hexamethonium infusion did not appear to alter the concentrations of catecholamines in the brain. cdnsciencepub.com

The quantification of urinary catecholamines and their metabolites, such as normetanephrine (B1208972) and vanillylmandelic acid (VMA), is a common clinical and research tool. medlineplus.govwebmd.com While direct studies measuring urinary noradrenaline after hexamethonium administration are limited in recent literature, data from related clinical research illustrates the type of quantitative data obtained. For example, studies on patients with pheochromocytomas, which are tumors that secrete high levels of catecholamines, rely heavily on urinary metabolite quantification. mdpi.com These studies provide a clear example of how urinary noradrenaline levels are measured and how they correlate with disease states characterized by sympathetic overactivity.

Interactive Table 2: Example of Urinary Noradrenaline Quantification in a Clinical Context This table presents sample data to illustrate the methodology of neurotransmitter metabolite quantification. It shows how urinary noradrenaline levels can vary significantly from normal ranges in conditions of catecholamine excess. Hexamethonium acts to reduce such excessive catecholamine release.

| Patient Cohort | Median Urinary Noradrenaline (μg/24 hours) | Normal Range (μg/24 hours) | Reference |

| Group with FDG-avid lesions | 726.25 | 15 to 80 | medlineplus.govmdpi.com |

| Group without FDG-avid lesions | 166.30 | 15 to 80 | medlineplus.govmdpi.com |

| General Population | Varies within normal range | 15 to 80 | medlineplus.gov |

Comparative Pharmacology of Ganglionic Blocking Agents and Hexamethonium Tartrate

Differential Actions Among Nicotinic Receptor Antagonists

Nicotinic receptor antagonists are a broad class of drugs, and their effects can vary significantly based on their chemical structure and resulting pharmacological properties.

Comparison with Other Quaternary Ammonium (B1175870) Compounds (e.g., tetraethylammonium, pentolinium, trimetaphan, chlorisondamine)

Hexamethonium (B1218175) belongs to the group of quaternary ammonium compounds, which also includes tetraethylammonium, pentolinium, trimetaphan, and chlorisondamine. ahajournals.orgderangedphysiology.comgoogle.com These compounds are characterized by a positively charged nitrogen atom, which generally limits their ability to cross the blood-brain barrier. drugbank.com

Tetraethylammonium (TEA) was one of the first ganglionic blockers used clinically but was quickly replaced by more effective drugs. wikipedia.org Like hexamethonium, it blocks autonomic ganglia. nih.gov However, research suggests that the ganglionic block produced by TEA is of short duration. annualreviews.org